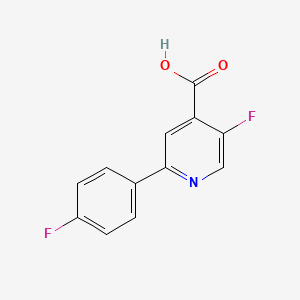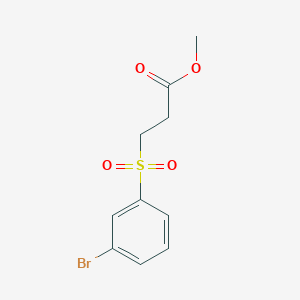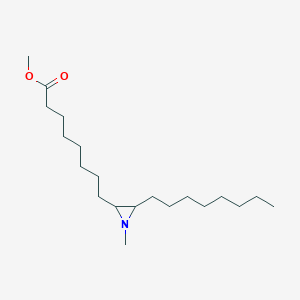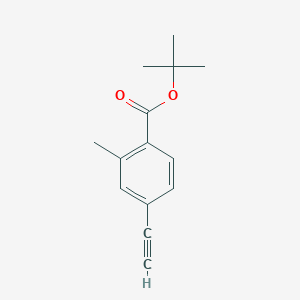
3,5-Dinitropyridine-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dinitropyridine-2,6-diol is a chemical compound with the molecular formula C5H3N3O6 It is characterized by the presence of two nitro groups (-NO2) at the 3 and 5 positions and two hydroxyl groups (-OH) at the 2 and 6 positions on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitropyridine-2,6-diol typically involves the nitration of pyridine derivatives. One common method involves the nitration of 2,6-dihydroxypyridine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dinitropyridine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides (R-X) or acyl chlorides (R-COCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of 3,5-diaminopyridine-2,6-diol.
Substitution: Formation of alkylated or acylated derivatives of the compound.
Aplicaciones Científicas De Investigación
3,5-Dinitropyridine-2,6-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dinitropyridine-2,6-diol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro groups can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diamino-3,5-dinitropyridine: Similar structure but with amino groups instead of hydroxyl groups.
2,6-Bis(picrylamino)-3,5-dinitropyridine: Contains picrylamino groups, making it more stable and thermally resistant.
Uniqueness
3,5-Dinitropyridine-2,6-diol is unique due to the presence of both nitro and hydroxyl groups on the pyridine ring
Propiedades
Número CAS |
326899-72-3 |
|---|---|
Fórmula molecular |
C5H3N3O6 |
Peso molecular |
201.09 g/mol |
Nombre IUPAC |
6-hydroxy-3,5-dinitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3N3O6/c9-4-2(7(11)12)1-3(8(13)14)5(10)6-4/h1H,(H2,6,9,10) |
Clave InChI |
XQMYRPMIZPLRTA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Isopropyl-4-trifluoromethylphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B12066956.png)






![4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12067008.png)
![Sodium;2-[4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B12067020.png)





